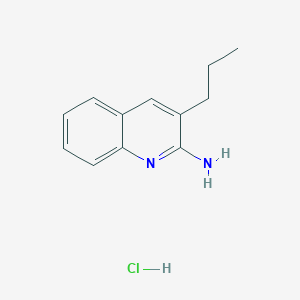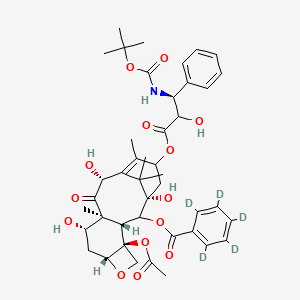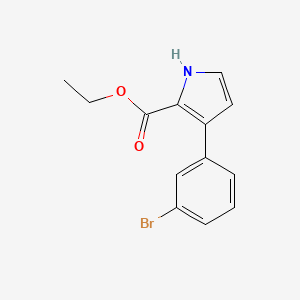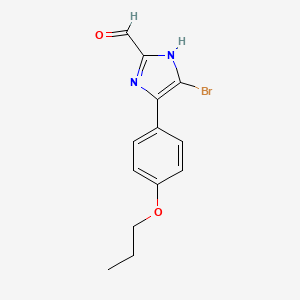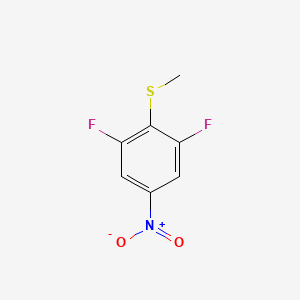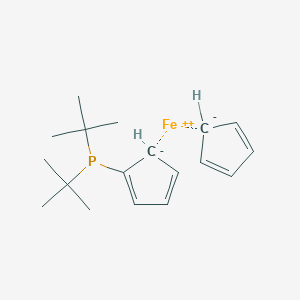
Di-tert-butylphosphinylferrocen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphinoferrocene is an organometallic compound known for its unique properties and applications in various fields of chemistry. It is a derivative of ferrocene, where the cyclopentadienyl rings are substituted with di-tert-butylphosphino groups. This compound is particularly notable for its use as a ligand in catalysis, enhancing the efficiency and selectivity of various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of di-tert-butylphosphinoferrocene involves several key steps. Initially, ferrocene is reacted with diaryl or dialkyl phosphine oxides under controlled conditions. The reaction typically takes place in a solvent such as 1,2-dichloroethane, and the mixture is stirred under a nitrogen atmosphere. The reaction is followed by hydrolysis and crystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of di-tert-butylphosphinoferrocene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The gentle reaction conditions make it suitable for industrial applications in organic synthesis and advanced electrochemical systems .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphinoferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound exhibits unique electrochemical behavior due to its bulky substituents and interactions with transition metals.
Reduction: The compound can participate in reduction reactions, particularly in the presence of suitable reducing agents.
Substitution: Di-tert-butylphosphinoferrocene can undergo substitution reactions, where the phosphino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of di-tert-butylphosphinoferrocene include palladium(II) catalysts, Grignard reagents, and various nucleophilic precursors. The reactions often take place under mild conditions, making the compound highly versatile in different chemical processes .
Major Products
The major products formed from the reactions of di-tert-butylphosphinoferrocene depend on the specific reaction conditions and reagents used. For example, in Suzuki coupling reactions, the compound promotes efficient aryl-aryl bond formation, leading to the synthesis of polycyclic indoles and other complex organic molecules .
Scientific Research Applications
Di-tert-butylphosphinoferrocene has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it a valuable tool in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Di-tert-butylphosphinoferrocene is used in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Mechanism of Action
The mechanism of action of di-tert-butylphosphinoferrocene involves its role as a ligand in catalysis. The compound forms complexes with transition metals, which then participate in various catalytic cycles. The bulky di-tert-butylphosphino groups provide steric hindrance, enhancing the selectivity and efficiency of the catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and the transition metal used .
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(di-tert-butylphosphino)ferrocene: This compound is similar in structure and function, with two di-tert-butylphosphino groups attached to the ferrocene core.
Di-tert-butylphosphinoferrocene palladium dichloride: A derivative used in palladium-catalyzed reactions, offering high yield and purity.
Uniqueness
Di-tert-butylphosphinoferrocene is unique due to its bulky substituents, which provide steric hindrance and enhance the selectivity of catalytic reactions. Its ability to form stable complexes with transition metals makes it highly versatile and valuable in various chemical processes .
Properties
Molecular Formula |
C18H27FeP |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;ditert-butyl(cyclopenta-1,3-dien-1-yl)phosphane;iron(2+) |
InChI |
InChI=1S/C13H22P.C5H5.Fe/c1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;1-2-4-5-3-1;/h7-10H,1-6H3;1-5H;/q2*-1;+2 |
InChI Key |
IVWFNMCAPPQZMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=C[CH-]1)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
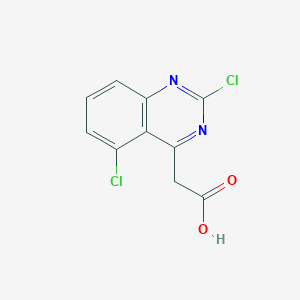
![3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)
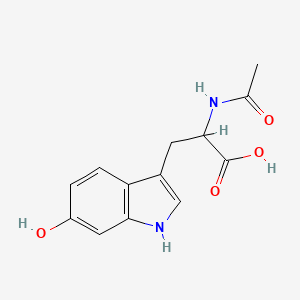
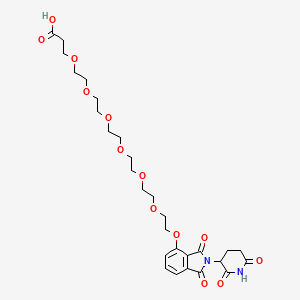

![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)
